4-[(4-Butylphenyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(4-Butylphenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C14H19NO3 It is characterized by the presence of a butyl-substituted phenyl group attached to an amino group, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Butylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 4-butylaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Butylphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-[(4-Butylphenyl)amino]-4-oxobutanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 4-[(4-Butylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-tert-Butylphenyl)-4-oxobutanoic acid
- 4-(3-Hydroxyphenyl)-4-oxobutanoic acid
- 4-(3-Fluorophenyl)-4-oxobutanoic acid
- 4-(Diethylamino)-4-oxobutanoic acid
- 2-oxo-4-phenyl-butyric acid
Uniqueness
4-[(4-Butylphenyl)amino]-4-oxobutanoic acid is unique due to the presence of the butyl-substituted phenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
405923-80-0 |
---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
4-(4-butylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14(17)18/h5-8H,2-4,9-10H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
DCYYRLFAXWOTRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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